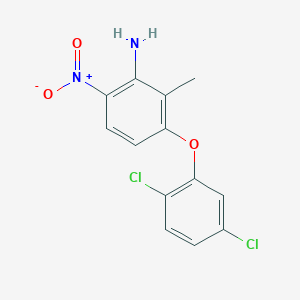
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane: is a complex organotin compound with the molecular formula C64H72Sn4 This compound is characterized by its unique structure, which includes four tin atoms and multiple phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane typically involves the reaction of organotin precursors with phenyl-containing reagents under controlled conditions. One common method involves the use of tetraphenyltin as a starting material, which undergoes a series of substitution reactions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Various halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides , while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane involves its interaction with molecular targets through its tin atoms and phenyl groups. These interactions can lead to the formation of coordination complexes and catalytic intermediates , which facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenyltin: A simpler organotin compound with four phenyl groups attached to a single tin atom.
Hexaphenylditin: Contains two tin atoms and six phenyl groups, offering different reactivity and applications.
Octaphenyltetrasilane: Similar structure but with silicon atoms instead of tin, leading to different chemical properties.
Propiedades
Número CAS |
83802-01-1 |
|---|---|
Fórmula molecular |
C64H72Sn4 |
Peso molecular |
1316.1 g/mol |
Nombre IUPAC |
1,1,6,6,11,11,16,16-octakis-phenyl-1,6,11,16-tetrastannacycloicosane |
InChI |
InChI=1S/8C6H5.4C4H8.4Sn/c8*1-2-4-6-5-3-1;4*1-3-4-2;;;;/h8*1-5H;4*1-4H2;;;; |
Clave InChI |
WSTTWOSDFWCLQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC[Sn](CCCC[Sn](CCCC[Sn](CCCC[Sn](C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


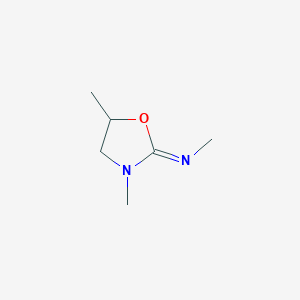
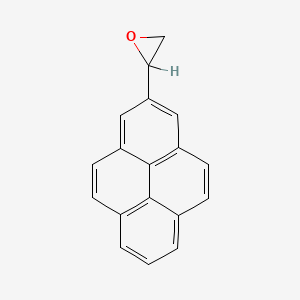

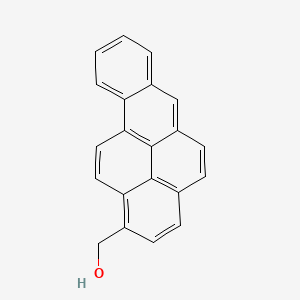
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
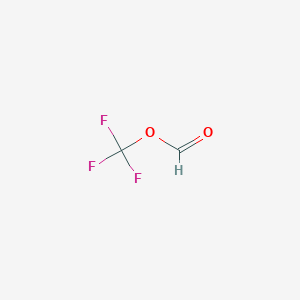
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

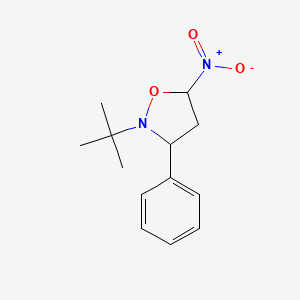
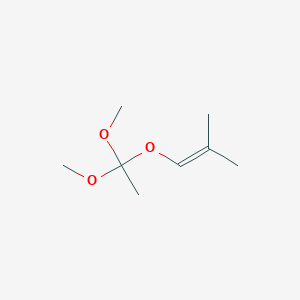
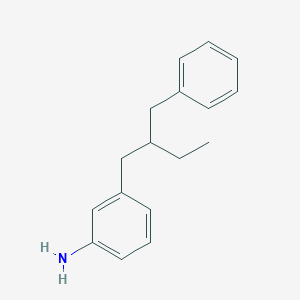
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
